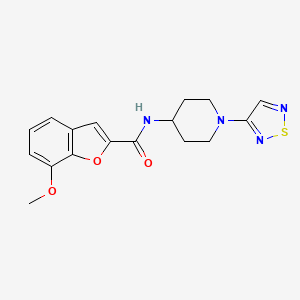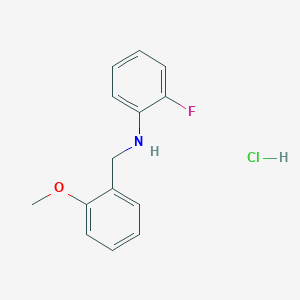![molecular formula C11H20N2O3 B2509331 tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate CAS No. 1932573-24-4](/img/structure/B2509331.png)
tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The “tert-butyl” group is an alkyl substituent with the formula -C(CH3)3. The “hexahydro-2H-furo[2,3-c]pyrrole” part indicates a fused ring system involving a furan ring (a five-membered ring with oxygen) and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, involves a complex ring system with multiple chiral centers (indicated by the 3S, 3aR, 6aS configuration). This suggests that the compound may exist as multiple stereoisomers .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the tert-butyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions and configurations of its functional groups. Pyrrole derivatives are generally polar and may have a conjugated system of pi electrons, leading to potential UV-visible absorption .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate:
Pharmaceutical Development
This compound is often explored in the development of new pharmaceuticals due to its unique structural properties. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block. Its structure allows for the introduction of various functional groups, facilitating the synthesis of complex molecules. This makes it useful in the creation of novel compounds for research and industrial applications .
Biochemical Research
Researchers utilize this compound in biochemical studies to understand enzyme mechanisms and protein-ligand interactions. Its specific configuration and functional groups enable detailed studies of binding sites and catalytic processes, contributing to the development of more effective drugs and therapies .
Material Science
In material science, this compound is investigated for its potential in creating new materials with unique properties. Its stability and reactivity can be harnessed to develop polymers and other materials with specific characteristics, such as enhanced strength or conductivity .
Agricultural Chemistry
This compound is also studied in agricultural chemistry for its potential use in developing new agrochemicals. Its ability to act as a precursor for bioactive molecules makes it a candidate for creating more effective pesticides and herbicides, contributing to sustainable agricultural practices .
Neuroscience
In neuroscience, this compound is studied for its potential effects on the nervous system. Researchers investigate its ability to modulate neurotransmitter activity, which could lead to new treatments for neurological disorders such as Alzheimer’s disease and epilepsy.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBMKMVEZHNDG-IWSPIJDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

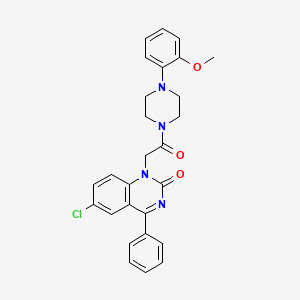
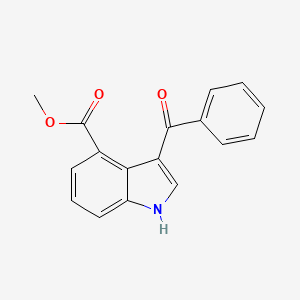

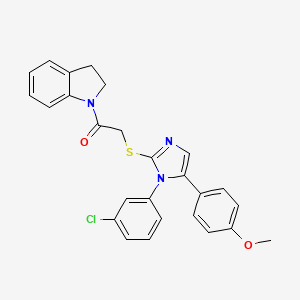
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
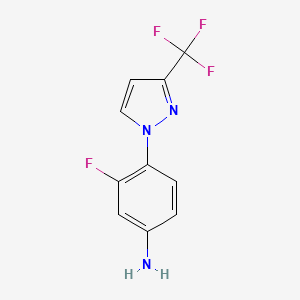
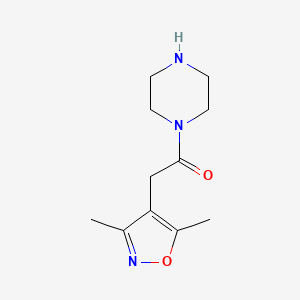
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
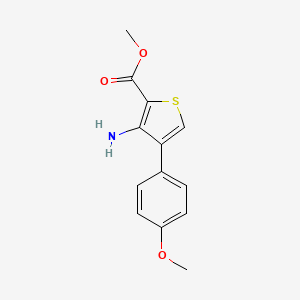
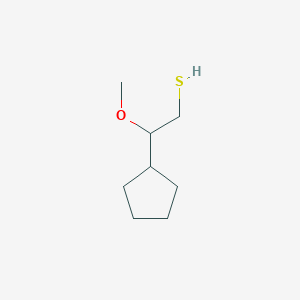
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
